(2E)-2-cyano-3-(2-fluorophenyl)-N-(2-nitrophenyl)prop-2-enamide
Overview
Description
(2E)-2-cyano-3-(2-fluorophenyl)-N-(2-nitrophenyl)prop-2-enamide is an organic compound characterized by the presence of a cyano group, a fluorophenyl group, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-2-cyano-3-(2-fluorophenyl)-N-(2-nitrophenyl)prop-2-enamide typically involves the following steps:
Formation of the Enamide Backbone: The reaction between 2-fluorobenzaldehyde and 2-nitroaniline in the presence of a base such as sodium hydride or potassium carbonate forms the intermediate Schiff base.
Addition of the Cyano Group: The intermediate Schiff base undergoes a Knoevenagel condensation with malononitrile in the presence of a catalyst like piperidine to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The nitrophenyl group can undergo oxidation reactions, leading to the formation of nitroso or nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(2E)-2-cyano-3-(2-fluorophenyl)-N-(2-nitrophenyl)prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2E)-2-cyano-3-(2-fluorophenyl)-N-(2-nitrophenyl)prop-2-enamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or bind to specific receptors, leading to a therapeutic effect. The cyano and nitrophenyl groups play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
- (2E)-2-cyano-3-(2-chlorophenyl)-N-(2-nitrophenyl)prop-2-enamide
- (2E)-2-cyano-3-(2-bromophenyl)-N-(2-nitrophenyl)prop-2-enamide
- (2E)-2-cyano-3-(2-methylphenyl)-N-(2-nitrophenyl)prop-2-enamide
Comparison:
- Uniqueness: The presence of the fluorophenyl group in (2E)-2-cyano-3-(2-fluorophenyl)-N-(2-nitrophenyl)prop-2-enamide imparts unique electronic properties, making it distinct from its chloro, bromo, and methyl analogs.
- Reactivity: The fluorine atom influences the compound’s reactivity, particularly in nucleophilic substitution reactions, compared to chlorine, bromine, or methyl groups.
This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(E)-2-cyano-3-(2-fluorophenyl)-N-(2-nitrophenyl)prop-2-enamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FN3O3/c17-13-6-2-1-5-11(13)9-12(10-18)16(21)19-14-7-3-4-8-15(14)20(22)23/h1-9H,(H,19,21)/b12-9+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVUYKHRBXBSGMS-FMIVXFBMSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C(C#N)C(=O)NC2=CC=CC=C2[N+](=O)[O-])F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2[N+](=O)[O-])F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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